6-Chloroimidazo[1,5-A]pyridine
Overview
Description
6-Chloroimidazo[1,2-A]pyridine is a pyridine derivative . It is commercially available and can be used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of 6-Chloroimidazo[1,2-A]pyridine is C7H5ClN2 . Its average mass is 152.581 Da and its monoisotopic mass is 152.014130 Da .
Physical and Chemical Properties Analysis
6-Chloroimidazo[1,2-A]pyridine is a solid . It has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 41.3±0.5 cm3 . It has a polar surface area of 17 Å2 and a polarizability of 16.4±0.5 10-24 cm3 .
Mechanism of Action
Target of Action
6-Chloroimidazo[1,5-A]pyridine is a type of imidazopyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . Imidazopyridines have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the biological structures or processes involved in these diseases.
Mode of Action
It’s known that imidazopyridines interact with their targets to exert their effects
Biochemical Pathways
Given its potential role as an anti-tuberculosis agent, it may affect the biochemical pathways related to the survival and replication of the tuberculosis bacterium .
Result of Action
Given its potential anti-tuberculosis activity, it may result in the inhibition of the growth or survival of the tuberculosis bacterium .
Action Environment
Factors such as ph may play a role, as a related compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been used as a ph probe .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Future research may focus on developing new drugs based on this scaffold . Additionally, the use of commercially available compounds like 6-Chloroimidazo[1,2-A]pyridine as fluorescent probes could greatly promote the development of fluorescent imaging .
Properties
IUPAC Name |
6-chloroimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMGZMIJPCIHBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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